molecular formula C13H13F2NO B2854612 N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide CAS No. 2361640-34-6

N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide

Cat. No. B2854612
CAS RN: 2361640-34-6
M. Wt: 237.25
InChI Key: BLENRUGPVFTIOT-UHFFFAOYSA-N
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Description

“N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and a phenyl group, which is a six-membered carbon ring . The compound also contains a difluoro group, indicating the presence of two fluorine atoms, and an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring and the phenyl group would contribute to the overall shape of the molecule . The presence of the difluoro group could introduce some interesting properties, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoro group could affect the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N-[(2,2-difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO/c1-2-11(17)16-9-12(8-13(12,14)15)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLENRUGPVFTIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide

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